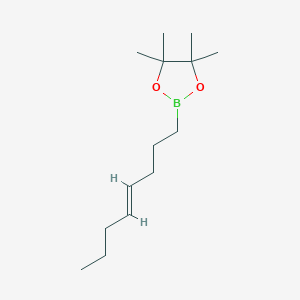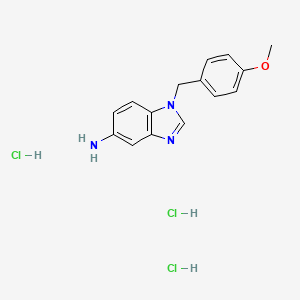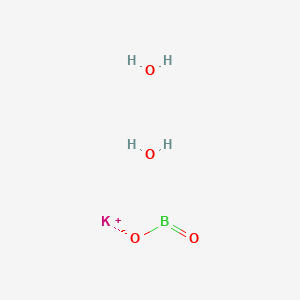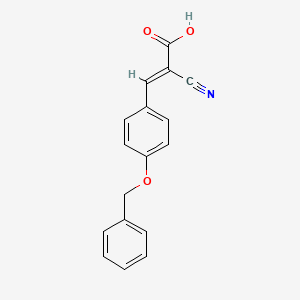
氧化铁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Iron oxide nanoparticles (NPs) have attracted much consideration due to their unique properties, such as superparamagnetism, surface-to-volume ratio, greater surface area, and easy separation methodology . Various physical, chemical, and biological methods have been adopted to synthesize magnetic NPs with suitable surface chemistry . Green synthesis and characterization of iron oxide nanoparticles for the removal of heavy metals from aqueous solutions have also been reported .Molecular Structure Analysis
Iron oxide (Fe2O3) is an inorganic compound composed of iron and oxygen with the chemical formula Fe2O3 . The bond formation between oxygen and iron depends on the difference in electronegativity between these two atoms . Iron (Fe) is metal whereas oxygen (O2) is non-metal .Chemical Reactions Analysis
Iron oxide reacts with water to produce iron hydroxide . Iron (III) oxide reacts with sulphuric acid to produce iron (III) sulfate and water . Reduction of Iron Oxides with Hydrogen has also been reported .Physical And Chemical Properties Analysis
Iron oxide is a black crystal or a reddish-brown powder . It is used in polishing compounds, pigments, and metallurgy . Iron Oxide fume is produced when materials containing Iron are heated, as in arc welding .科学研究应用
- Iron oxide nanoparticles (IONPs) have been extensively used in multifunctional biomedical fields due to their biocompatible, biodegradable, and low toxicity . They are used in anticancer, antibacterial, cell labeling activities .
- The IONPs are composed of an iron oxide core exhibiting magnetism and coated with biocompatible molecules .
- The IONPs are used in cancer diagnostics and therapy (similar to photothermal therapy, hyperthermia), in nano theranostics, multimodal therapy .
- The results of these applications have shown promising prospects in treating reactive oxygen species-related diseases .
- Iron oxide has found fertile ground in the field of nanotechnology, specifically in electronics .
- The physical characteristics such as morphology, size distribution, dispersion, crystallinity, structural defects, porosity, active area, as well as impurities of iron oxide influence the physical and optical properties of the synthesized material and will determine its field of application .
- The synthesized material characteristics depend on the synthesis method employed .
- Iron oxide is used in construction materials such as cobblestones, floor tiles, concrete, and roof tiles .
- Iron oxide is the main ingredient in rust-proofing paints and primers used on bridges, ships, and other large structures exposed to salt water or road salt from winter storms .
- The amount of iron oxide in concrete products is limited to 1-10%. If the limit is too high, the mechanical strength of the product will be reduced .
- Iron-based materials are widely used in environmental remediation reactions due to their abundance and less toxicity .
- The prospects of upscaling and the risks of leaching during the treatment processes are important considerations to choose iron-based materials .
- The applications of iron oxide in environmental remediation area utilize its excellent weather resistance, alkali resistance, and light resistance .
- Iron oxide has found fertile ground in the field of nanotechnology, specifically in energy harvesting .
- The physical characteristics such as morphology, size distribution, dispersion, crystallinity, structural defects, porosity, active area, as well as impurities of iron oxide influence the physical and optical properties of the synthesized material and will determine its field of application .
- The synthesized material characteristics depend on the synthesis method employed .
- Iron oxide-based materials have been used in catalysis due to their unique chemical, thermal, optical, electronic, and magnetic properties .
- The prospects of upscaling and the risks of leaching during the treatment processes are important considerations to choose iron-based materials .
- The applications of iron oxide in catalysis area utilize its excellent weather resistance, alkali resistance, and light resistance .
Biomedicine
Electronics
Construction
Environmental Remediation
Energy Harvesting
Catalysis
- Iron oxide reacts with aluminum in a highly exothermic reaction known as the thermite reaction .
- This reaction produces iron and aluminum oxide, releasing a large amount of energy in the form of heat .
- This reaction is used for welding railway tracks, among other applications .
- Iron oxides/hydroxides such as amorphous hydrous ferric oxide, goethite (α-FeOOH), hematite (α-Fe2O3), maghemite (γ-Fe2O3), magnetite (Fe3O4), and ferrihydrite (Fe5HO8 4H2O), are used as nanoadsorbents for heavy metals .
- These iron-based oxides have been investigated for their ability to remove heavy metals from the environment .
- Iron oxide has found applications in the field of energy storage devices .
- The physical characteristics such as morphology, size distribution, dispersion, crystallinity, structural defects, porosity, active area, as well as impurities of iron oxide influence the physical and optical properties of the synthesized material and will determine its field of application .
- The synthesized material characteristics depend on the synthesis method employed .
Thermite Reaction
Removal of Heavy Metals
Energy Storage Devices
- Iron oxide is the main ingredient in rust-proofing paints and primers used on bridges, ships, and other large structures exposed to salt water or road salt from winter storms .
- These paints and primers provide a protective layer that prevents the underlying metal from coming into contact with the environment, thus preventing rust .
- Iron oxide is also used to add color to ceramic glazes and enamels, including porcelain dishes and vases .
- The iron oxide gives the ceramics a rich, earthy color that can range from yellow to deep red, depending on the amount and specific type of iron oxide used .
- The different crystalline forms of iron oxide have found fertile ground in the field of nanotechnology .
- These nanoparticles have been proven to have a wide variety of applications in biomedicine, electronics, construction, environmental remediation, and energy harvesting .
- The main technological challenge is related to control of its physical characteristics such as morphology, size distribution, dispersion, crystallinity, structural defects, porosity, active area, as well as impurities .
Paints and Primers
Ceramic Glazes and Enamels
Nanotechnology
安全和危害
未来方向
Iron oxide nanoparticles exhibit great potential in the fields of life sciences such as biomedicine, agriculture, and environment . Recent advancements in magnetic hyperthermia focusing on iron oxide nanoparticles and their interactions with magnetic fields have been reported . New strategies to efficiently deliver them to the target site, and recent in vitro and in vivo studies proposing possible cell death pathways activated by the treatment are being explored .
属性
CAS 编号 |
1332-37-2 |
|---|---|
产品名称 |
Iron oxide |
分子式 |
Fe2O3 |
分子量 |
159.69 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



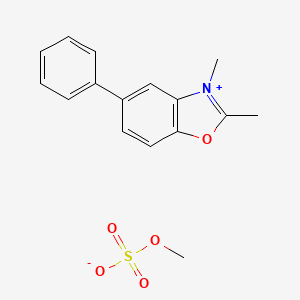
![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)
